molecular formula C7H11NO3 B1363602 1-formylpiperidine-4-carboxylic Acid CAS No. 84163-42-8

1-formylpiperidine-4-carboxylic Acid

Cat. No. B1363602
CAS RN: 84163-42-8
M. Wt: 157.17 g/mol
InChI Key: IZNTWTMLHCGAJU-UHFFFAOYSA-N
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Description

1-formylpiperidine-4-carboxylic Acid is a chemical compound with the empirical formula C7H11NO3 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid includes the key one-pot azide reductive cyclization of aldehyde .


Molecular Structure Analysis

The molecular structure of 1-formylpiperidine-4-carboxylic Acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 157.17 g/mol .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-formylpiperidine-4-carboxylic Acid include a molecular weight of 157.17 g/mol, a topological polar surface area of 57.6 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 1-formylpiperidine-4-carboxylic Acid, focusing on unique applications:

Synthesis of Aldehydes

1-Formylpiperidine reacts with Grignard or alkyllithium reagents to produce aldehydes in high yield. This reaction is significant in organic synthesis where aldehydes serve as key intermediates for the production of a variety of chemical compounds .

Solvent Use

Due to its polar aprotic nature, 1-formylpiperidine can be used as a solvent with better hydrocarbon solubility than other amide solvents such as dimethylformamide (DMF). This property makes it valuable in various chemical reactions where solubility plays a critical role .

Enantioselective Synthesis

The compound has been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. This process includes a key one-pot azide reductive cyclization of aldehyde, leading to intermediates that can be further modified for various analogs .

Cancer Research

N-(piperidine-4-yl) benzamide compounds, which can be synthesized from piperidine derivatives like 1-formylpiperidine-4-carboxylic Acid, have been investigated for their effects against cancer cells. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring has been shown to increase cytotoxicity against cancer cells .

Mechanism of Action

While the specific mechanism of action for 1-formylpiperidine-4-carboxylic Acid is not mentioned in the retrieved papers, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The safety data sheet for 1-formylpiperidine-4-carboxylic Acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-formylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNTWTMLHCGAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374697
Record name 1-formylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-formylpiperidine-4-carboxylic Acid

CAS RN

84163-42-8
Record name 1-Formylisonipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-formylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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